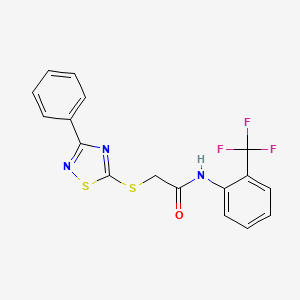

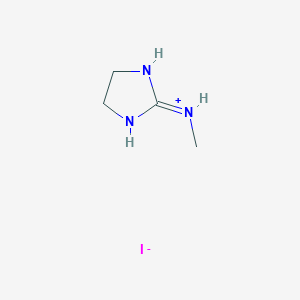

![molecular formula C19H17N3O3S B2401543 N-[2-(4-メトキシフェニル)-5-オキソ-4,6-ジヒドロチエノ[3,4-c]ピラゾール-3-イル]ベンザミド CAS No. 1007192-26-8](/img/structure/B2401543.png)

N-[2-(4-メトキシフェニル)-5-オキソ-4,6-ジヒドロチエノ[3,4-c]ピラゾール-3-イル]ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolines . Pyrazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . These compounds are often used in the design of drug-like small molecules with anticancer properties .

Synthesis Analysis

The synthesis of similar compounds often involves a “cost-effective” approach, utilizing a pharmacophore hybridization approach . This method is widely used for the design of drug-like small molecules with anticancer properties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra . These techniques allow for the identification of the types of atoms in the molecule, their numbers, and their arrangements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . These reactions are part of a larger synthetic strategy used to create the target compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by various spectroscopic techniques, including 1H, 13C, 2D NMR, and LC-MS . These techniques provide information about the compound’s structure and composition .作用機序

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation, angiogenesis, and metastasis . The downstream effects of this inhibition include reduced tumor growth and metastasis .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated using structural bioinformatics methods . The compound met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the reduction of tumor growth . The compound’s high binding affinity for EGFR and VEGFR-2 contributes to these effects .

実験室実験の利点と制限

The advantages of using N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.

将来の方向性

There are several future directions for the study of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Furthermore, future studies could focus on improving its solubility and reducing its toxicity to enhance its potential as a therapeutic agent.

合成法

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxyphenyl thiosemicarbazone. The resulting compound is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to form the thieno[3,4-c]pyrazole ring. Finally, the benzamide group is introduced by reacting the thieno[3,4-c]pyrazole with benzoyl chloride in the presence of triethylamine.

科学的研究の応用

トリプルネガティブ乳がんの治療

この化合物は、トリプルネガティブ乳がん(TNBC)の治療における潜在的な用途について研究されています。 研究者らは、密度汎関数理論、分子ドッキング、分子動力学シミュレーション、薬物動態および薬物類似性モデルなどの構造生物情報学的手法を用いて、N-(4-メトキシフェニル)-2-[4-(3-オキソ-3-フェニルプロプ-1-エン-1-イル)フェノキシ]アセトアミドとその6つの修飾誘導体から有望なEGFR/VEGFR-2阻害剤を同定しました .

抗がん活性

この化合物は合成され、その構造は1H、13C NMRおよびLC-MSスペクトルによって確認されました。 標題化合物のin vitro抗がん活性を研究した結果、有望な結果が得られました .

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXZJJWNNCFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

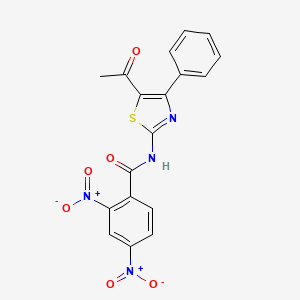

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)

![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)

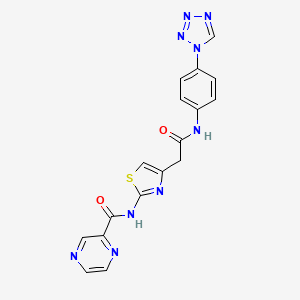

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)

![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

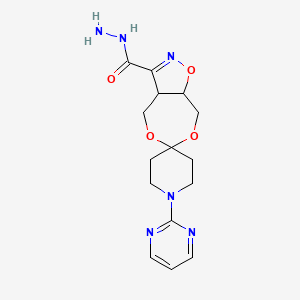

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)

![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)